REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:8]=[C:7]([NH:9][C:10](=O)C(C)(C)C)[C:6]([CH3:16])=[CH:5][CH:4]=1)[CH3:2].C([Li])(C)(C)C.CN(C)C=O.Cl>C(OCC)C>[CH2:1]([C:3]1[N:8]=[C:7]2[NH:9][CH:10]=[CH:16][C:6]2=[CH:5][CH:4]=1)[CH3:2]
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Name
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N-(6-ethyl-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
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Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C(=N1)NC(C(C)(C)C)=O)C
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Name
|
|
Quantity
|
400 mL
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Type
|
solvent
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Smiles
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C(C)OCC
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Name
|
|
Quantity
|
99 mL
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Type
|
reactant
|
Smiles
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C(C)(C)(C)[Li]
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Name
|
|
Quantity
|
19.8 mL
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Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
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Control Type
|
UNSPECIFIED
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Setpoint
|
-30 °C
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Type
|
CUSTOM
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Details
|
After stirring for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
After stirring an additional 10 min
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Duration
|
10 min
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Type
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TEMPERATURE
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Details
|
pre-cooled to −20° C., at a rate such that the temperature
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Type
|
CUSTOM
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Details
|
warms to about 0° C
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Type
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ADDITION
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Details
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After the addition
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Type
|
WASH
|
Details
|
the aqueous layer is subsequently washed with ethyl acetate
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Type
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TEMPERATURE
|
Details
|
heated to
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Type
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TEMPERATURE
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Details
|
a gentle reflux for 36 h
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Duration
|
36 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution is cooled to 0° C. and basified with aq 6 N NaOH to pH 10-12
|
Type
|
EXTRACTION
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Details
|
The solution is then extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C2C(=N1)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.76 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |